molecular formula C13H16N4O3 B14317176 Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- CAS No. 106627-21-8

Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)-

Cat. No.: B14317176
CAS No.: 106627-21-8
M. Wt: 276.29 g/mol
InChI Key: GOWOVUCMDUGQBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- involves several steps. One common synthetic route includes the reaction of 2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

106627-21-8

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

1-[2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl]ethanone

InChI

InChI=1S/C13H16N4O3/c1-3-4-10-11(20-7-12-14-16-17-15-12)6-5-9(8(2)18)13(10)19/h5-6,19H,3-4,7H2,1-2H3,(H,14,15,16,17)

InChI Key

GOWOVUCMDUGQBB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=NNN=N2

Origin of Product

United States

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